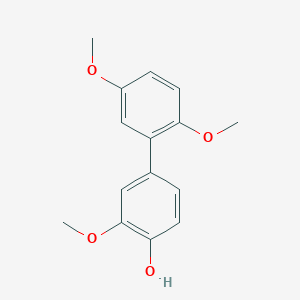
4-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol, 95% (commonly referred to as 4-FMC) is a phenolic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 79-80°C. 4-FMC has been studied extensively in the fields of synthetic organic chemistry and biochemistry.
Aplicaciones Científicas De Investigación
4-FMC is widely used in scientific research and has been studied extensively in the fields of synthetic organic chemistry and biochemistry. It is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the production of a variety of polymers and other materials. In addition, 4-FMC has been used in the synthesis of a number of natural products, including terpenes, steroids, and alkaloids.
Mecanismo De Acción
The mechanism of action of 4-FMC is not fully understood. However, it is known that 4-FMC is a potent inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the biosynthesis of prostaglandins, which play an important role in the regulation of inflammation and other physiological processes. Inhibition of COX by 4-FMC results in the reduction of prostaglandin synthesis and has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-FMC has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 4-FMC has been shown to have antioxidant, antiproliferative, and anti-angiogenic activities. It has also been shown to inhibit the release of histamine and other pro-inflammatory mediators, and to modulate the activity of a number of enzymes, including cytochrome P450, tyrosine hydroxylase, and cyclooxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-FMC has several advantages for use in lab experiments. It is a relatively stable compound and can be easily stored and handled. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It can be toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are a number of potential future directions for 4-FMC research. Additional research is needed to better understand its mechanism of action and the biochemical and physiological effects of its inhibition of cyclooxygenase. Additionally, further research is needed to explore the potential therapeutic applications of 4-FMC, such as its use as an anti-inflammatory, analgesic, and antioxidant agent. Finally, further research is needed to explore the potential uses of 4-FMC as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Métodos De Síntesis
4-FMC can be synthesized using a variety of methods. The most commonly used method is the reaction of 3-fluorobenzoic acid with 2-methoxy-4-chlorophenol in the presence of a base such as sodium hydroxide. This reaction yields 4-FMC as a white crystalline solid. Other methods of synthesis include the reaction of 3-fluorobenzoic acid with 2-methoxy-4-methoxyphenol in the presence of a base, or the reaction of 3-fluorobenzoic acid with 2-methoxy-4-chloroaniline in the presence of a base.
Propiedades
IUPAC Name |
3-fluoro-5-(4-hydroxy-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-7-8(2-3-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLROYWRGGHTFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685658 |
Source


|
| Record name | 5-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-5-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261891-36-4 |
Source


|
| Record name | 5-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)

![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)









![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)